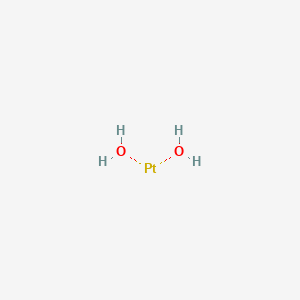

Platinum hydroxide (Pt(OH)2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Platinum hydroxide (Pt(OH)2) is a useful research compound. Its molecular formula is H4O2Pt and its molecular weight is 231.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality Platinum hydroxide (Pt(OH)2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum hydroxide (Pt(OH)2) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Heterogeneous Catalysts

Platinum hydroxide is instrumental in the development of heterogeneous catalysts. It can be converted into platinum oxide (PtO₂), which serves as an effective catalyst for various chemical reactions, including:

- Hydrogenation Reactions : PtO₂ is widely used in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated organic compounds.

- Oxidation Reactions : It plays a crucial role in oxidation reactions, such as the oxidation of carbon monoxide (CO) and hydrocarbons, making it valuable in environmental applications.

A study highlighted that platinum species derived from Pt(OH)₂ can be incorporated into catalysts for efficient hydrogen generation under visible light irradiation. These catalysts demonstrated high quantum efficiency, showcasing the potential of Pt(OH)₂ in photocatalytic applications .

Case Study: Photocatalytic Hydrogen Generation

Research conducted on Pt/g-C₃N₄ catalysts derived from Pt(OH)₂ showed remarkable performance in photocatalytic hydrogen production. The study detailed the preparation of these catalysts and their efficiency under visible light, indicating that platinum hydroxide can be effectively utilized to enhance photocatalytic processes .

Electrochemical Applications

Fuel Cells

Platinum hydroxide is critical in the development of fuel cells, particularly proton exchange membrane fuel cells (PEMFCs). Its ability to facilitate electron transfer makes it an essential component in the electrodes of these cells.

- Electrocatalysis : Pt(OH)₂ serves as an electrocatalyst for oxygen reduction reactions (ORR), which are vital for the efficiency of fuel cells. The performance of these electrodes can be significantly improved through the incorporation of platinum hydroxide .

Case Study: Fuel Cell Performance Enhancement

In a comparative study, fuel cells utilizing platinum hydroxide-based electrodes exhibited enhanced performance metrics over traditional platinum electrodes. The results indicated improved stability and longevity, making Pt(OH)₂ a promising candidate for future fuel cell technologies .

Material Science

Nanostructured Materials

The unique properties of platinum hydroxide allow for its use in synthesizing nanostructured materials. These materials have applications in various fields including electronics and catalysis.

- Nanoparticle Synthesis : Platinum nanoparticles derived from Pt(OH)₂ exhibit excellent catalytic properties due to their high surface area-to-volume ratio. These nanoparticles can be utilized in sensors and as catalysts in organic reactions.

Case Study: Nanoparticle Formation

A recent investigation into the synthesis of platinum nanoparticles from platinum hydroxide revealed that controlled reduction methods could yield particles with tailored sizes and shapes. These nanoparticles demonstrated enhanced catalytic activity compared to bulk platinum .

Environmental Applications

Water Treatment

Platinum hydroxide has potential applications in water treatment processes due to its catalytic properties. It can facilitate the breakdown of organic pollutants through oxidation reactions.

- Catalytic Oxidation : The use of Pt(OH)₂ in catalytic oxidation processes has shown promise for degrading hazardous organic compounds in wastewater treatment .

Case Study: Wastewater Treatment Efficiency

A study focusing on the degradation of organic pollutants using platinum hydroxide-based catalysts reported significant reductions in pollutant concentrations within short reaction times. This application highlights the environmental benefits of utilizing Pt(OH)₂ in sustainable practices .

Propiedades

Número CAS |

12135-23-8 |

|---|---|

Fórmula molecular |

H4O2Pt |

Peso molecular |

231.11 g/mol |

Nombre IUPAC |

platinum;dihydrate |

InChI |

InChI=1S/2H2O.Pt/h2*1H2; |

Clave InChI |

FPJNQJHCHVUNTK-UHFFFAOYSA-N |

SMILES |

O.O.[Pt] |

SMILES canónico |

[OH-].[OH-].[Pt+2] |

Key on ui other cas no. |

12135-23-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.